Ethyl 3-amino-5-methylhexanoate

Synthetic Chemistry Process Chemistry Intermediate Stability

Supplied as the stable hydrochloride salt to ensure bench stability and stereochemical integrity. Substituting with generic β-amino esters risks significant yield loss, poor enantioselectivity, or reaction failure during multi-step synthesis. · Proven retention of 97.3% ee in downstream API derivatization. · 2- to 5-fold greater hydrolytic stability than methyl esters, simplifying aqueous workups. · Compatible with neutral hydrogenolysis for orthogonal amine deprotection strategies.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 90726-94-6
Cat. No. B3301169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5-methylhexanoate
CAS90726-94-6
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC(C)C)N
InChIInChI=1S/C9H19NO2/c1-4-12-9(11)6-8(10)5-7(2)3/h7-8H,4-6,10H2,1-3H3
InChIKeyKYJZDENXIPFFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-5-methylhexanoate Procurement-Grade Overview


Ethyl 3-amino-5-methylhexanoate (CAS 90726-94-6) is a chiral β-amino acid ester with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . It is most commonly supplied as the hydrochloride salt (C9H20ClNO2, MW 209.71) to ensure bench stability and ease of handling . The compound features a single stereocenter at the C3 position bearing the primary amine, a characteristic that makes it a critical chiral building block for pharmaceutical synthesis, most notably as an advanced intermediate en route to pregabalin [1]. Its mixed aliphatic/ester functionality provides a unique balance of reactivity, underpinning its specific utility in multi-step organic syntheses.

1 Chiral β-amino ester building block for API synthesis
2 Stable hydrochloride salt for reliable handling and storage
3 Validated intermediate in pregabalin synthetic routes

Technical Risks of Generic β-Amino Ester Substitution


A generic substitution strategy for chiral β-amino esters carries high technical risk due to the synergistic interplay between the ester group and the stereocenter. The ester moiety is not a passive protecting group; its steric and electronic profile directly modulates both the reactivity and stereochemical outcome of subsequent transformations . For instance, in enzymatic kinetic resolution, the choice of ester (e.g., methyl vs. ethyl) has been shown to dramatically alter both the reaction rate and the enantioselectivity achieved by the biocatalyst [1]. Therefore, substituting Ethyl 3-amino-5-methylhexanoate with a different ester or a free acid without rigorous re-validation of the entire synthetic sequence can lead to significant drops in yield, loss of enantiomeric purity, or complete reaction failure, compromising the integrity of the final API or research target.

Ester mismatch Ethyl vs. methyl ester significantly alters hydrolysis rate and may compromise aqueous workup tolerance.
Deprotection pathway tert-Butyl ester requires strong acid, which can protonate the free amine; ethyl ester enables neutral cleavage.
Formulation integrity Free acid or other salts lack the stability and reactivity profile of the hydrochloride salt, risking stereochemical fidelity.

Quantitative Differentiation Guide


Hydrolytic Stability: Ethyl Ester vs. Methyl Ester

The ethyl ester of 3-amino-5-methylhexanoate offers a critical balance of stability and reactivity compared to its more labile methyl ester analogue (CAS 181075-66-1). In general, ethyl esters are known to undergo alkaline hydrolysis approximately 2 to 5 times slower than their methyl counterparts, a class-level kinetic difference that translates to greater tolerance of aqueous workups and basic conditions during multi-step synthesis without premature deprotection [1]. This attribute is crucial when the ester must survive nucleophilic steps targeting the amine.

Hydrolytic Stability
Class-level inference
Ethyl ester: 2–5× slower alkaline hydrolysis than methyl ester
Wider operational window in aqueous basic conditions
Class-level kinetic data; scaffold-specific validation recommended
Synthetic Chemistry Process Chemistry Intermediate Stability

Chemoselective Deprotection: Ethyl Ester vs. tert-Butyl Ester

A head-to-head comparison of deprotection conditions highlights a stark advantage for the ethyl ester (target) over the tert-butyl ester analogue (CAS 166023-30-9). While a tert-butyl ester requires strongly acidic conditions (e.g., neat TFA or HCl/dioxane) for cleavage, potentially protonating and deactivating the free amine in the same molecule, an ethyl ester can be cleaved under mild, pH-neutral hydrogenolysis conditions or via enzymatic hydrolysis, leaving the amine functionality intact and primed for immediate subsequent coupling [1]. This orthogonal deprotection capability is a class-level advantage of simple alkyl esters over bulky tert-butyl esters.

Chemoselective Deprotection
Class-level inference
Ethyl ester: cleaved by H₂/Pd-C (neutral) or lipase; tert-butyl requires TFA
Enables orthogonal deprotection, preserving amine nucleophilicity
Standard alkyl vs tert-butyl ester behavior
Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Enantiomeric Excess Retention in Pregabalin Synthesis

The ethyl (S)-3-amino-5-methylhexanoate scaffold has been explicitly validated as a reliable intermediate for retaining high enantiomeric excess (ee) in a key pregabalin synthetic route. When this chiral amino ester is converted to an ethyl 3-(4-nitrobenzoylamino)-5-methylhexanoate derivative, the resulting product has been measured to have an enantiomeric excess of 97.3% by HPLC analysis on a CHIRALCEL OD-H column . This demonstrates the scaffold's ability to withstand derivatization without significant racemization.

Chiral Fidelity
Direct head-to-head
97.3% ee retained after derivatization to 4-nitrobenzoylamino derivative
High-fidelity stereochemical transfer confirmed by HPLC
CHIRALCEL OD-H column analysis
Enantioselective Synthesis Pregabalin Intermediate Chiral Purity

Commercial Purity and Salt Form Availability

Unlike its free base or certain other ester analogues, Ethyl 3-amino-5-methylhexanoate is predominantly and reliably sourced as a stable, crystalline hydrochloride salt from multiple global vendors with defined purity specifications. For example, the free base is listed at 98% purity by Leyan (Shanghai Haohong) , while the hydrochloride salt is available at a minimum purity of 97% from AKSci and 95% from Fluorochem and Sigma-Aldrich (AldrichCPR) . This range allows procurement officers to select a grade based on sensitivity of the downstream application. The hydrochloride salt form also guarantees consistent protonation state, solubility, and storage stability, contrasting with the hydroscopic and potentially unstable free amine forms.

Commercial Purity
Cross-study comparable
HCl salt: 95–97% purity from multiple vendors; free base: 98%
Consistent quality and stable salt form support batch reproducibility
Vendor QC (HPLC, NMR); specification review advised
Procurement Specification Purity Analysis Reproducibility

Substrate Specificity in Biocatalytic Transformations

The free acid form, 3-amino-5-methylhexanoic acid, which is the direct hydrolysis product of the target compound, has been recognized as a privileged substrate for a novel β-transaminase from Mesorhizobium sp. strain LUK. This enzyme showed higher activities toward specific d-β-aminocarboxylic acids, including 3-amino-5-methylhexanoic acid, compared to other substrates [1]. While this inference is for the acid, the ethyl ester serves as its most direct and storable precursor, providing a procurement path to a compound with proven biocatalytic utility. This contrasts with other 5-methylhexanoic acid derivatives where the enzyme's activity may be undefined.

Enzyme Recognition
Supporting evidence
Free acid (from target) is a high-activity substrate for β-transaminase from Mesorhizobium sp.
Supports procurement for chemoenzymatic route development
In vitro enzyme assay; analogue-specific recognition reported
Biocatalysis Enzyme Specificity Green Chemistry

High-Value Research and Development Applications


Pregabalin Intermediate Synthesis Scaffold

In industrial or academic labs developing pregabalin or its novel analogues, this compound is the preferred starting material due to the demonstrated ability to retain high enantiomeric excess (97.3% ee) during downstream derivatization . Its procurement as the stable hydrochloride salt ensures the stereochemical integrity of the building block is maintained from shipment to reaction flask, a critical quality-by-design parameter that methyl esters or free acids of varying quality cannot guarantee.

β-Transaminase Biocatalyst Engineering Precursor

Scientists in biocatalysis groups can utilize the ethyl ester as a directly storable precursor to the free acid, which is a proven high-activity substrate for a novel β-transaminase from Mesorhizobium sp . This establishes a reliable supply chain for the specific substrate needed to screen, evolve, or characterize new enzymes for manufacturing enantiopure β-amino acids, a need that generic β-amino esters cannot fill without validation.

Aqueous-Tolerant Multi-Step Synthesis Building Block

For medicinal chemists performing sequential reactions in the presence of water, the inherent 2- to 5-fold greater hydrolytic stability of the ethyl ester over the methyl ester makes it the superior choice . This reduces unwanted deprotection during amide couplings performed on the free amine or during aqueous workups, thereby enhancing the overall yield and purity of complex target molecules and simplifying purification steps.

Orthogonal Protecting Group Strategy Intermediate

In peptide mimetic or complex natural product synthesis, the ability to cleave the ethyl ester via neutral hydrogenolysis, while a tert-butyl ester requires strong acid, allows for an orthogonal deprotection strategy that preserves the nucleophilicity of the adjacent amine . This specific chemoselective advantage directs procurement to the ethyl ester over the tert-butyl analogue when a free amine is needed for an early-stage coupling in a synthetic sequence.

Application
Selection Property
Validation Focus
Pregabalin analogue synthesis
Enantiomeric excess retention
Stereochemical fidelity during derivatization
Biocatalyst development
Substrate recognition profile
β-Transaminase activity validation
Aqueous multi-step synthesis
Ethyl ester hydrolytic stability
Resistance to premature deprotection
Orthogonal deprotection strategy
Neutral hydrogenolysis cleavage
Amine nucleophilicity preservation
Quote Request

Request a Quote for Ethyl 3-amino-5-methylhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.